REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][CH:13]=1)[C:7](=O)[CH2:8]Br)([O-:3])=[O:2].[NH2:14][C:15]([NH2:17])=[S:16]>CN(C=O)C>[N+:1]([C:4]1[CH:5]=[C:6]([C:7]2[N:14]=[C:15]([NH2:17])[S:16][CH:8]=2)[CH:11]=[CH:12][CH:13]=1)([O-:3])=[O:2]
|
Name
|
|
Quantity
|
244 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(CBr)=O)C=CC1
|
Name
|
|
Quantity
|
76.1 mg
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to obtain a yellow solid
|
Type
|
WASH
|
Details
|
that was then washed with H2O
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)C=1N=C(SC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 206 mg | |
YIELD: CALCULATEDPERCENTYIELD | 93.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |